molecular formula C10H7F3N2O B13633134 Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-

Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-

Cat. No.: B13633134
M. Wt: 228.17 g/mol
InChI Key: CYJMBCIRKFTBLI-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- is an organic compound that features a trifluoromethyl group and a diazirine ring attached to a phenyl ring

Preparation Methods

The synthesis of Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- typically involves multiple steps. One common method starts with the reaction of a halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard complex. This complex is then reacted with a ketene in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. The final step involves reacting this mixture with a hydroxylamine salt to yield the desired compound .

Chemical Reactions Analysis

Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo electrophilic aromatic substitution reactions, where substituents on the phenyl ring are replaced by other groups. Typical reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various pharmaceuticals, dyestuffs, and agrochemicals.

    Biology: The compound is utilized in photoaffinity labeling, a technique used to study protein interactions and functions.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can then insert into various chemical bonds, allowing the compound to form covalent bonds with target molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to covalently attach to proteins and other biomolecules, enabling their study .

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanone

InChI

InChI=1S/C10H7F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-5H,1H3

InChI Key

CYJMBCIRKFTBLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F

Origin of Product

United States

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